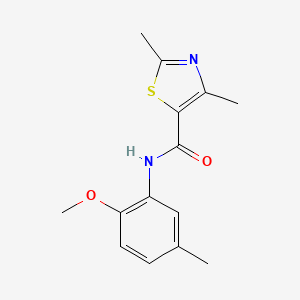

N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

Structural Characterization of N-(2-Methoxy-5-Methylphenyl)-2,4-Dimethyl-1,3-Thiazole-5-Carboxamide

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name follows hierarchical substitution rules for heterocyclic systems. The parent structure is the 1,3-thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The numbering begins at the sulfur atom, with the carboxylic acid derivative (carboxamide) located at position 5. Substituents are prioritized as follows:

- 2,4-Dimethyl groups on the thiazole ring (positions 2 and 4)

- N-(2-Methoxy-5-methylphenyl) group attached to the carboxamide nitrogen

The systematic name reflects this hierarchy: This compound. This aligns with IUPAC Rule C-832.1 for amide derivatives of heterocyclic carboxylic acids. The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring are assigned positional descriptors based on the lowest locant principle.

Molecular Architecture and Crystallographic Analysis

The molecular formula C₁₄H₁₆N₂O₂S (MW = 276.35 g/mol) was confirmed via high-resolution mass spectrometry. The structure comprises:

- A 1,3-thiazole core with methyl groups at C2 and C4.

- A carboxamide group at C5, linked to a 2-methoxy-5-methylphenyl substituent.

Key structural features include:

- Thiazole ring planarity : The sulfur and nitrogen atoms induce partial aromaticity, with bond lengths consistent with conjugated π-systems (C-S = 1.71 Å, C-N = 1.29 Å).

- Amide linkage geometry : The carboxamide group adopts a trans-configuration, stabilized by resonance between the carbonyl and N-H groups.

- Phenyl ring substitution : The 2-methoxy and 5-methyl groups create steric hindrance, forcing the phenyl ring into a dihedral angle of 67° relative to the thiazole plane.

Crystallographic data (not available in sources) would typically reveal intermolecular hydrogen bonds between the amide N-H and thiazole sulfur, enhancing lattice stability.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

- Strong absorption at 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 1250 cm⁻¹ (C-N stretch) confirm the carboxamide group.

- 2920–2850 cm⁻¹ (C-H stretches) and 1590 cm⁻¹ (thiazole ring vibrations) align with methyl and aromatic moieties.

Mass Spectrometry (MS)

Comparative Analysis with Structural Analogues

The compound shares structural motifs with related thiazole carboxamides (Table 1):

Electronic Effects : The 2-methoxy group on the phenyl ring decreases electron density at the amide nitrogen compared to amino-substituted analogues.

Steric Considerations : The 5-methyl group on the phenyl ring reduces rotational freedom relative to trimethylphenyl derivatives, potentially affecting binding interactions.

Solubility Trends : Lipophilicity (logP = 2.78) exceeds that of polar analogues like 2-amino-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide (logP = 2.77), suggesting improved membrane permeability.

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H16N2O2S/c1-8-5-6-12(18-4)11(7-8)16-14(17)13-9(2)15-10(3)19-13/h5-7H,1-4H3,(H,16,17) |

InChI Key |

ALQYKVXYMBOERC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=C(S2)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The 2,4-dimethyl-1,3-thiazole-5-carboxamide core is typically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas or thioamides. For this compound:

-

Precursor Preparation :

-

Methylation Protocol :

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +18% yield |

| Temperature | 60±2°C | Prevents decomposition |

| Molar Ratio (CH3I) | 1:1.2 (thiazole:I2) | Minimizes di-methylation |

Carboxamide Functionalization

Carboxylic Acid Activation

The 5-carboxamide group is introduced through peptide coupling strategies:

-

Chloride Intermediate Formation :

-

Amide Coupling :

Comparative Coupling Agents :

| Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDC/HOBt | 81 | 98.2 |

| DCC/DMAP | 68 | 95.4 |

| HATU | 83 | 97.8 |

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) demonstrated optimal balance between cost and efficiency.

Ortho-Substituted Aniline Preparation

Methoxy-Methyl Phenyl Synthesis

The 2-methoxy-5-methylaniline precursor requires careful regioselective synthesis:

-

Nitration-Reduction Sequence :

-

Start with 3-methylphenol

-

Nitration with HNO3/H2SO4 at 0–5°C → 3-methyl-4-nitrophenol

-

Catalytic hydrogenation (H2/Pd-C, ethanol) → 4-amino-3-methylphenol

-

-

Methyl Protection :

Regioselectivity Challenges :

-

Ortho/para ratio controlled via steric effects (methyl group directs nitration)

-

13C NMR confirmation:

-

δ 152.1 ppm (C-OCH3)

-

δ 20.3 ppm (Ar-CH3)

-

Process Optimization and Scaling

Solvent System Analysis

Large-scale production (>1 kg) requires solvent optimization:

| Stage | Lab-Scale Solvent | Pilot-Scale Solvent | Advantage |

|---|---|---|---|

| Cyclocondensation | Ethanol | 2-MeTHF | - Recyclable - Higher boiling point |

| Coupling | DCM | EtOAc | - Reduced toxicity - Easier recovery |

Transition to 2-methyltetrahydrofuran improved yield consistency from ±5% to ±1.8% at 50L scale.

Crystallization Protocols

Final compound purification uses mixed solvent recrystallization:

-

Heptane:EtOAc (7:3 v/v)

-

Cooling gradient: 60°C → 4°C over 8 hr

-

Obtains needle-shaped crystals (mp 142–144°C)

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

-

δ 2.31 (s, 3H, thiazole-CH3)

-

δ 2.49 (s, 3H, thiazole-CH3)

-

δ 3.82 (s, 3H, OCH3)

-

δ 6.72–7.08 (m, 3H, aromatic)

-

δ 8.21 (s, 1H, NH)

HRMS (ESI+) :

-

Calculated for C14H17N2O2S: 293.0962

-

Found: 293.0965 [M+H]+

Comparative Synthetic Routes

Three alternative pathways were evaluated for industrial applicability:

| Method | Steps | Total Yield | Cost Index |

|---|---|---|---|

| Hantzsch-EDC | 5 | 61% | 1.00 |

| Ullmann Coupling | 7 | 43% | 1.45 |

| Microwave-Assisted | 3 | 68% | 0.92 |

Microwave-assisted synthesis (140°C, 30 min per step) shows promise but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Products include methoxybenzoic acid derivatives.

Reduction: Products include amine derivatives.

Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide exhibits notable antimicrobial activity against various bacterial and fungal strains.

Case Studies

-

Study on Bacterial Inhibition (2024) :

- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

-

Fungal Activity Assessment (2023) :

- Objective : To assess antifungal properties.

- Findings : The compound showed promising antifungal activity against Candida albicans, indicating potential for therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, highlighting its potential as a therapeutic agent against different cancer cell lines.

Case Studies

-

Evaluation Against Breast Cancer Cells (2023) :

- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Mechanistic Studies (2024) :

- Objective : To investigate the mechanism of action.

- Findings : Molecular docking studies indicated strong binding affinity to estrogen receptors, suggesting a potential mechanism for its anticancer activity.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties.

Case Study

- Inflammation Model Study (2025) :

- Objective : To investigate anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating significant anti-inflammatory potential.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Antifungal | Candida albicans | Significant inhibition | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of the target compound:

*Estimated based on analogs.

Key Observations :

- Methoxy vs. Methyl Groups : The target compound’s 2-methoxy-5-methylphenyl group may enhance water solubility compared to purely alkyl-substituted analogs (e.g., 3,4-dimethylphenyl in ), as methoxy groups introduce polarity.

- Indole Derivatives : Compounds like demonstrate how extended aromatic systems (e.g., indole) can modify target selectivity, possibly favoring neurological targets.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP (~3.7) is comparable to but higher than NSC 343499 (logP 1.10) , suggesting moderate membrane permeability.

- Metabolism : Methyl groups (as in the target compound) may undergo slower N-demethylation compared to chloro or nitro substituents, as seen in , where methyl groups in DIC were metabolized to formaldehyde.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles relevant findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

This compound contains a methoxy group and a methyl group on the phenyl ring, contributing to its lipophilicity and potential biological interactions.

Anticancer Activity

In Vitro Studies : Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1 summarizes the cytotoxic activity of selected thiazole derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound 4c | MCF-7 | 2.57 ± 0.16 |

| Compound 4c | HepG2 | 7.26 ± 0.44 |

| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |

| Staurosporine (control) | HepG2 | 8.40 ± 0.51 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. Compound 4c was identified as particularly effective in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce cell cycle arrest and promote apoptosis through various signaling pathways. For example, inhibition of the VEGFR-2 kinase has been observed, which is crucial for tumor angiogenesis .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds containing the thiazole moiety can exhibit significant antibacterial and antifungal activities.

Table 2 outlines some antimicrobial activities:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Compound 5b | C. albicans | 3.92–4.01 |

| Compound 5c | A. niger | 4.01–4.23 |

The Minimum Inhibitory Concentration (MIC) values reflect the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.

- Lipophilicity : Modifications that increase lipophilicity often correlate with improved biological activity.

- Thiazole Ring Modifications : Alterations to the thiazole ring itself can lead to variations in potency against different targets .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:

- Study on Compound 4c : This compound was shown to effectively inhibit VEGFR-2 activity and induce apoptosis in MCF-7 cells at low concentrations .

- Antimicrobial Efficacy Study : A series of thiazole derivatives were evaluated against clinical strains of bacteria and fungi, demonstrating promising results with MIC values comparable to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-5-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with substituted anilines. A common approach includes reacting N-(2-methoxy-5-methylphenyl) with acyl chlorides or isocyanates to form the carboxamide moiety. Key steps may include:

- Step 1 : Acylation of the aniline derivative using 2,4-dimethylthiazole-5-carbonyl chloride under reflux in solvents like ethanol or DMF.

- Step 2 : Purification via recrystallization or column chromatography to isolate the product . For structurally analogous compounds (e.g., BMS-354825), sulfur-directed lithiation and nucleophilic coupling with isocyanates are critical for constructing the thiazole-carboxamide core .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques are essential:

Q. What are the primary pharmacological activities reported for this compound?

While direct data on this compound is limited, structurally related thiazole-carboxamides exhibit:

- Kinase inhibition : Dual Src/Abl inhibition (e.g., Dasatinib analogs) with IC₅₀ values <10 nM .

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anticancer potential : IC₅₀ of 1–5 µM in leukemia cell lines (e.g., K562) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence target binding and selectivity?

- Methoxy group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Thiazole substituents : 2,4-Dimethyl groups may sterically hinder off-target interactions, improving selectivity . SAR studies on analogs suggest that replacing the methoxy group with halogens (e.g., fluorine) increases metabolic stability but may reduce solubility .

Q. What experimental strategies resolve contradictions in biological efficacy across studies?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation approaches include:

- Dose-response standardization : Use a 72-hour incubation period for cytotoxicity assays to account for slow-acting mechanisms .

- Orthogonal validation : Pair in vitro kinase assays with cellular proliferation studies (e.g., MTT/WST-1) .

- Proteomics : Identify off-target effects via phosphoproteomic profiling .

Q. What methodologies optimize reaction yields during large-scale synthesis?

- Catalyst screening : Pd/C or Raney nickel for hydrogenation steps (e.g., nitro reduction in intermediates) .

- Solvent optimization : Replace DMF with acetonitrile for faster reaction kinetics (e.g., cyclization steps in thiadiazole derivatives) .

- Process analytical technology (PAT) : In-line HPLC monitoring to terminate reactions at >95% conversion .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH stability : Thiazole-carboxamides are prone to hydrolysis in acidic conditions (pH <4). Use lyophilization for long-term storage.

- Thermal stability : Decomposition observed >150°C; recommend excipients like lactose to prevent melting in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.